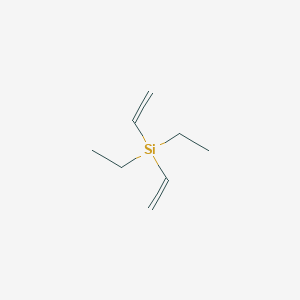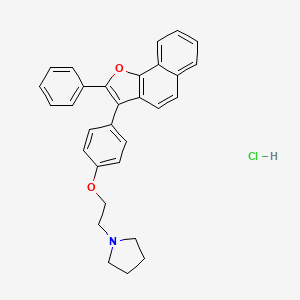
Pyrrolidine, 1-(2-(p-(2-phenylnaphtho(1,2-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-(2-(p-(2-phenylnaphtho(1,2-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a naphthofuran moiety, and a phenoxyethyl group. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(2-(p-(2-phenylnaphtho(1,2-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride typically involves multiple steps:
Formation of the Naphthofuran Moiety: This step involves the cyclization of appropriate precursors to form the naphthofuran ring.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate amine precursors.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or naphthofuran moieties.
Reduction: Reduction reactions could occur at various points in the molecule, potentially affecting the pyrrolidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the phenoxyethyl group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides could be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may act by binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures.
Naphthofuran Derivatives: Compounds containing the naphthofuran moiety.
Phenoxyethyl Compounds: Molecules with phenoxyethyl groups.
Uniqueness
The uniqueness of Pyrrolidine, 1-(2-(p-(2-phenylnaphtho(1,2-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride lies in its specific combination of structural features, which may confer unique chemical and biological properties.
Properties
CAS No. |
25439-42-3 |
|---|---|
Molecular Formula |
C30H28ClNO2 |
Molecular Weight |
470.0 g/mol |
IUPAC Name |
1-[2-[4-(2-phenylbenzo[g][1]benzofuran-3-yl)phenoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C30H27NO2.ClH/c1-2-9-24(10-3-1)29-28(27-17-14-22-8-4-5-11-26(22)30(27)33-29)23-12-15-25(16-13-23)32-21-20-31-18-6-7-19-31;/h1-5,8-17H,6-7,18-21H2;1H |
InChI Key |
IBHPZLVIWMVBNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(OC4=C3C=CC5=CC=CC=C54)C6=CC=CC=C6.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



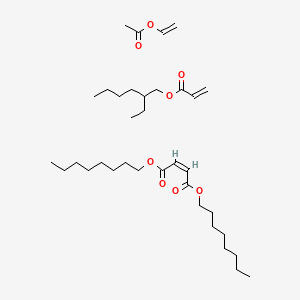
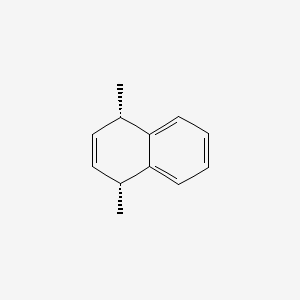
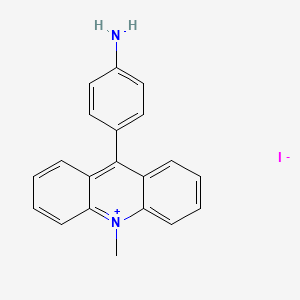
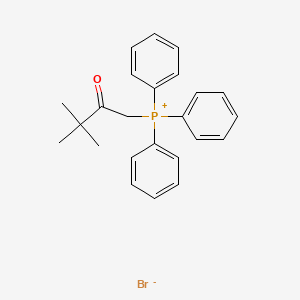
![Phosphinic acid, bis[(phenylamino)methyl]-](/img/structure/B14700528.png)
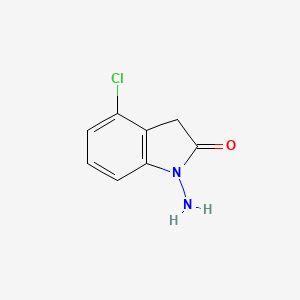
![1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14700534.png)
![[5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid](/img/structure/B14700543.png)

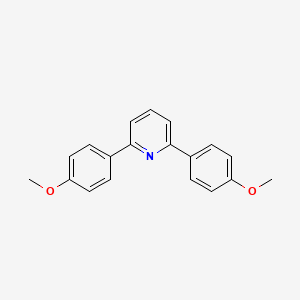
![4-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B14700559.png)
